1H-Pyrazole-3-carboxylic acid, 4-((2,4-dimethyl-6-sulfophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulfophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-3-carboxylic acid, 4-((2,4-dimethyl-6-sulfophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulfophenyl)- is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-3-carboxylic acid, 4-((2,4-dimethyl-6-sulfophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulfophenyl)- typically involves the following steps:
Diazotization: The starting material, 2,4-dimethyl-6-sulfophenylamine, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 1H-Pyrazole-3-carboxylic acid under alkaline conditions to form the azo compound.
Oxidation: The resulting compound is oxidized to introduce the sulfone group.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process would likely include steps for purification, such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole-3-carboxylic acid, 4-((2,4-dimethyl-6-sulfophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulfophenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: The azo group can be reduced to form the corresponding amine.
Substitution: Various substituents can be introduced at different positions on the pyrazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo group would yield the corresponding amine, while oxidation could introduce sulfone or other functional groups.
Scientific Research Applications
1H-Pyrazole-3-carboxylic acid, 4-((2,4-dimethyl-6-sulfophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulfophenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used as a dye or pigment in various industrial applications.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes. The azo group can undergo reduction to form reactive intermediates that can interact with DNA or proteins.
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrazole-3-carboxylic acid, 4-((2,4-dimethylphenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulfophenyl)-
- 1H-Pyrazole-3-carboxylic acid, 4-((2,4-dimethyl-6-sulfophenyl)azo)-4,5-dihydro-5-oxo-1-(4-methylphenyl)-
Uniqueness
The presence of the sulfone group and the specific substitution pattern on the phenyl rings make 1H-Pyrazole-3-carboxylic acid, 4-((2,4-dimethyl-6-sulfophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulfophenyl)- unique compared to other similar compounds. These structural features can influence its chemical reactivity and biological activity.
Properties
CAS No. |
149497-04-1 |
---|---|
Molecular Formula |
C18H16N4O9S2 |
Molecular Weight |
496.5 g/mol |
IUPAC Name |
4-[(2,4-dimethyl-6-sulfophenyl)diazenyl]-5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C18H16N4O9S2/c1-9-7-10(2)14(13(8-9)33(29,30)31)19-20-15-16(18(24)25)21-22(17(15)23)11-3-5-12(6-4-11)32(26,27)28/h3-8,15H,1-2H3,(H,24,25)(H,26,27,28)(H,29,30,31) |
InChI Key |
JKVMXAVUHSRVEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)O)N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)O)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.